ethyl 2-chloro-2-acetamidoacetate
CAS No.: 819877-81-1
Cat. No.: VC11518778
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 819877-81-1 |
|---|---|
| Molecular Formula | C6H10ClNO3 |
| Molecular Weight | 179.6 |
Introduction
Chemical Identity and Structural Features
Ethyl 2-chloro-2-acetamidoacetate belongs to the class of α-chloroacetamides, featuring a chlorine atom at the α-position relative to both the acetamido and ethyl ester groups. Its IUPAC name, ethyl 2-acetamido-2-chloroacetate, reflects this substitution pattern. The molecule’s structure is defined by the following key attributes:
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Molecular Formula: C₆H₁₀ClNO₃
The presence of both electron-withdrawing (chlorine, ester) and electron-donating (acetamido) groups creates a reactive scaffold amenable to nucleophilic substitution and condensation reactions.
Synthesis and Industrial-Scale Production
Solvent-Free Synthesis from Ethyl Acetoacetate
A patented method (CN105061210A) describes the solvent-free synthesis of ethyl 2-chloroacetoacetate, a closely related compound, which provides insights into analogous strategies for ethyl 2-chloro-2-acetamidoacetate . The process involves:
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Cooling ethyl acetoacetate to −5–10°C in a reactor.
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Dropwise addition of sulfonyl chloride under controlled conditions.
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Gradual warming to 20–25°C with 4-hour reaction time.
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Vacuum distillation to isolate the product, achieving yields >85% and purity >98% .
This method eliminates organic solvents, reducing production costs and environmental impact. The absence of solvents also simplifies purification, as residual acidic gases (e.g., HCl) are neutralized using caustic soda .
Physicochemical Properties and Analytical Characterization
Spectral Data and Computational Predictions
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Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 180.04221 and [M+Na]⁺ at m/z 202.02415, with collision cross-sections (CCS) of 135.2 Ų and 143.9 Ų, respectively .
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Lipophilicity: Calculated clogP values for derivatives range from 3.34 to 6.19, influencing pharmacokinetic properties in drug candidates .
Applications in Pharmaceutical Chemistry
GPR88 Agonists for Addiction Treatment
Ethyl 2-chloro-2-acetamidoacetate derivatives, such as RTI-13951-33, exhibit potent GPR88 agonism (EC₅₀ = 47 nM) . Key findings include:
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Structure-Activity Relationship (SAR):
Compound R Group clogP EC₅₀ (nM) Efficacy (% vs. 2-PCCA) RTI-13951-33 – 3.34 47 103 ± 2 2-PCCA – 6.19 73 100 ± 2
Hydrophobic side chains enhance blood-brain barrier penetration, critical for central nervous system targets .
TLR1/TLR2 Agonists in Immunotherapy
Derivatives like diprovocim-1 demonstrate TLR1/TLR2 activation (EC₅₀ = 750 pM in murine macrophages) . Modifications at the ester position (e.g., conversion to amides or alcohols) retain activity, enabling conjugation with biomolecules for vaccine adjuvants .
Future Directions and Challenges
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Green Chemistry: Scaling solvent-free synthesis while maintaining yield and purity.
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Drug Delivery: Engineering prodrugs using hydrolyzable ester linkages.
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Toxicological Profiling: Acute and chronic toxicity studies to enable preclinical development.
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